N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide is a benzamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked to a 3-methyl-4-nitro-substituted benzoyl group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-10-14(5-6-15(12)20(22)23)18(21)19-9-8-13-4-7-16(24-2)17(11-13)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADQIKJTTFPFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 3-methyl-4-nitrobenzoic acid.
Amide Bond Formation: The primary step involves the formation of an amide bond between the amine group of 3,4-dimethoxyphenethylamine and the carboxylic acid group of 3-methyl-4-nitrobenzoic acid.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride in tetrahydrofuran (THF) at 0°C to room temperature.
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Reduction: 3-methyl-4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.
Oxidation: Corresponding aldehydes or carboxylic acids depending on the extent of oxidation.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. For example, it has been shown to bind to alpha7 nicotinic acetylcholine receptors, which are involved in cognitive processes. This binding can lead to neuroprotective effects by reducing the toxicity of beta-amyloid on nerve cells .
Comparison with Similar Compounds
BRL-32872 (N-(3,4-Dimethoxyphenyl)-N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]propyl]-4-nitrobenzamide hydrochloride)
- Structural Differences : BRL-32872 incorporates an additional propyl-linked dimethoxyphenyl group and a nitrobenzamide core, enhancing its molecular complexity compared to the target compound.
- Pharmacological Profile: Exhibits dual potassium (IKr) and calcium (ICa-L) channel blockade with EC50 values of 0.028 µM and 2.8 µM, respectively . Contrasts with E-4031, a pure class III antiarrhythmic agent, by lacking reverse frequency-dependent APD prolongation .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences : Lacks the 3-methyl and 4-nitro substituents present in the target compound, resulting in reduced electronic complexity.
- Synthesis and Properties: Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction . Melting point: 90°C; characterized by 1H and 13C-NMR (Tables 1 and 2 in ). No reported pharmacological data, suggesting its role as a synthetic intermediate rather than a bioactive agent.
Crystal-Structured Analogues (e.g., C24H35N2O5+·Cl−·2H2O)
- Structural Insights: Features a carbamoylpropylazanium chloride dihydrate structure with dual 3,4-dimethoxyphenethyl groups . Monoclinic crystal system (space group P21/c) with unit cell parameters:
- $ a = 21.977 \, \text{Å}, \, b = 12.2295 \, \text{Å}, \, c = 10.2217 \, \text{Å}, \, \beta = 93.490^\circ, \, V = 2742.2 \, \text{Å}^3, \, Z = 4 $ .
Functional Group Impact on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
